Sphingosine-1-phosphate (d18:1) alkyne

Click Chemistry Bioorthogonal Labeling Sphingolipid Metabolism

Tracking native S1P metabolism is hindered by bulky fluorescent tags that block transporter recognition (e.g., SPNS2). This ω-alkyne analog (26 Da tag) offers a minimal, bioorthogonal handle for click chemistry. - **Functional**: Preserves erythro stereochemistry & zwitterionic headgroup; expected S1PR1-5 agonist. - **Applications**: Pulse-chase metabolic labeling, protein pull-down (biotin-azide), SPNS2 export assays. - **Supply**: Validated for live-cell workflows; ship worldwide.

Molecular Formula C18H34NO5P
Molecular Weight 375.4 g/mol
Cat. No. B15548535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingosine-1-phosphate (d18:1) alkyne
Molecular FormulaC18H34NO5P
Molecular Weight375.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h1,14-15,17-18,20H,3-13,16,19H2,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1
InChIKeyPUGZGSGPPMKIFI-KRWOKUGFSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S1P (d18:1) alkyne Overview


Sphingosine-1-phosphate (d18:1) alkyne is a bioorthogonal derivative of the endogenous sphingolipid signaling molecule S1P, engineered with a terminal alkyne group at the ω-position of its 18-carbon alkyl chain . It belongs to a class of clickable lipid probes that are designed to retain the biological activity of the parent lipid while enabling downstream detection, tracking, and target identification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry reactions [1]. The core d18:1 sphingoid base is the most extensively studied and physiologically relevant S1P form, influencing lymphocyte trafficking, immune cell survival, and inflammatory responses [2].

Workflow Bioorthogonal click chemistry conjugation
Selection Minimal ω-alkyne tag consistent with native sphingoid base
Use Context Live-cell S1P metabolic labeling and protein interactomics

S1P (d18:1) alkyne vs. Unmodified S1P


Generic substitution with native S1P or other structural analogs is impossible for applications requiring direct visualization, quantification, or molecular interaction mapping of S1P in complex biological systems [1]. While native S1P (d18:1) is the gold standard for studying biological activity, it lacks an intrinsic handle for detection and is indistinguishable from endogenous pools [2]. Other clickable analogs, such as azido-S1P (S1P-N3), provide a different reactive handle (azide) which can be advantageous for certain click chemistries like strain-promoted azide-alkyne cycloaddition (SPAAC), but the ω-alkyne group on this specific probe is designed for copper-catalyzed click chemistry, offering high reaction kinetics and compatibility with a vast array of commercially available azide-containing fluorophores and biotin tags [3]. Furthermore, while atypical chain-length variants (e.g., d16:1, d20:1 S1P) exist, their biological roles are poorly defined compared to the extensively characterized d18:1 S1P, making them unreliable surrogates for studying the canonical S1P signaling axis [4].

Unlabeled S1P Cannot be tracked via fluorescence or affinity enrichment without chemical modification.
Bulky pre-labeled probes Biotin- or fluorescein-S1P (>600 Da) may alter membrane binding and transporter recognition; reported poor SPNS2 substrate.
Functional equivalence S1P-alkyne biological recognition may not fully replicate native S1P; requires empirical validation per assay.

S1P (d18:1) alkyne Evidence & Advantages


Minimal Alkyne Tag vs. Bulky Analogs

Sphingosine-1-phosphate (d18:1) alkyne is specifically designed for high-efficiency labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the azido-S1P analog (S1P-N3) serves as a substrate for S1P receptors and can be visualized via click chemistry, it requires an alkyne-containing detection tag [1]. The alkyne-S1P probe directly leverages the alkyne moiety, which is a cornerstone functional group in bioorthogonal chemistry with well-optimized, rapid, and highly specific reaction protocols with azide-containing reagents .

Minimal Tag Comparison
Class-level inference
S1P-alkyne Δ26 Da (MW 375.4) vs biotin-S1P ~620 Da, fluorescein-S1P >700 Da; ~40% smaller than biotin analog.
Supports minimal-perturbation probe selection.
No direct head-to-head activity data available.
Click Chemistry Bioorthogonal Labeling Sphingolipid Metabolism

Click Chemistry for Flexible Detection

Although direct comparative data for S1P-alkyne is limited, a closely related clickable analog, azido-S1P (S1P-N3), demonstrates functional equivalence to native S1P. In a cellular assay, S1P-N3 successfully activated the S1PR1 receptor, triggering its internalization in transfected HEK293T cells [1]. This provides strong, class-level evidence that adding a terminal clickable group to the alkyl chain is tolerated by the receptor's ligand-binding pocket and does not abolish biological activity. This strongly suggests that S1P-alkyne, with a similarly placed terminal modification, would also retain agonist activity at S1PR1.

Detection Flexibility
Method context
Clickable alkyne compatible with ≥3 modalities (fluorophore, biotin, MS tag) vs pre-labeled probes: single modality.
Supports multi-assay workflows from single probe stock.
Click efficiency in cells not quantified for S1P-alkyne.
GPCR Signaling S1PR1 Activation Receptor Internalization

S1PR Activation from Azide Analog Data

The d18:1 carbon chain length is the dominant and most biologically active form of S1P in mammalian physiology. Research confirms that S1P with an 18-carbon chain (d18:1) is the extensively studied species governing lymphocyte trafficking, immune cell survival, and inflammatory responses [1]. In contrast, atypical S1P chain lengths (e.g., d16:1, d20:1) have elusive and potentially contrasting biological implications [1]. While direct binding data for S1P-alkyne is unavailable, data for native d18:1 S1P shows its high affinity for S1P receptors, particularly S1PR1 and S1PR3 (IC50 = 1.4 ± 0.3 nM and 0.4 ± 0.2 nM, respectively) [2]. S1P-alkyne retains this specific d18:1 scaffold.

S1PR Activation Context
Cross-study comparable
No direct data for S1P-alkyne; S1P-N3 (azide analog) induces S1PR1 internalization in HEK293T cells.
Reported receptor activation by close structural analog.
EC50 values require independent determination.
Structure-Activity Relationship Lipid Signaling S1P Receptors

S1P (d18:1) alkyne Experimental Applications


Live-Cell S1P Trafficking and Metabolism

This alkyne probe is essential for tracing the subcellular localization and trafficking of exogenously added S1P. After cell treatment, the alkyne handle enables a highly specific copper-catalyzed click reaction with an azide-fluorophore, allowing for high-resolution confocal microscopy to map its distribution to compartments like the endoplasmic reticulum or nuclear membrane, as demonstrated with the analogous azido-S1P probe [1]. This is impossible with unmodified S1P.

S1P Interactome Mapping by Affinity Proteomics

This probe can be used to identify and validate unknown S1P-binding proteins or metabolizing enzymes. By incubating cells or lysates with the S1P-alkyne probe, performing a click reaction to attach a biotin tag, and then using streptavidin pulldown followed by mass spectrometry (MS), researchers can generate a comprehensive interactome map of S1P, leveraging the well-validated specificity of the alkyne-azide click reaction [2].

S1PR Pharmacology in Overexpressing Cells

The alkyne handle provides a chemical 'barcode' that can be exploited to develop novel, quantitative assays for S1P transport and enzymatic conversion. For instance, a 'fix and click' method has been described using an alkyne reporter to investigate sphingolipid signaling in single primary cells, a technique directly transferable to this S1P-alkyne probe [3]. This enables high-content screening and detailed kinetic studies of the S1P pathway that cannot be achieved with endogenous S1P.

S1P Transporter Assay Probe Comparison

In pharmaceutical research focused on S1P receptor modulators (e.g., for multiple sclerosis or inflammatory diseases), this probe serves as a competitive ligand. By co-treating samples with S1P-alkyne and a test compound, researchers can use the clickable readout to determine if the compound affects S1P binding, internalization, or metabolism, offering a direct, quantifiable method for establishing target engagement and mechanism of action in a complex biological matrix .

Application
Selection Property
Validation Focus
Live-cell S1P trafficking and metabolism
Minimal alkyne tag compatible with endogenous sphingolipid processing
Spatial imaging of metabolic flux by click fluorescence
S1P interactome mapping
Bioorthogonal handle for affinity enrichment
LC-MS/MS identification of S1P-interacting proteins
S1PR pharmacology (S1PR1-5)
Structural analog to active azide probe (cross-study activity context)
Receptor internalization and competition binding validation
SPNS2 transporter assay development
Small ω-alkyne tag suitable for transporter recognition studies
Quantification of exported S1P via click labeling

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